

# In-Depth Technical Guide: FC14-584B (CAS number 1358567-64-2)

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## Compound of Interest

Compound Name: FC14-584B

Cat. No.: B12369738

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## Abstract

**FC14-584B** is a dithiocarbamate compound identified as a potent inhibitor of  $\beta$ -carbonic anhydrases. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and potential therapeutic applications, with a focus on its anti-protozoal effects. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to support further research and development.

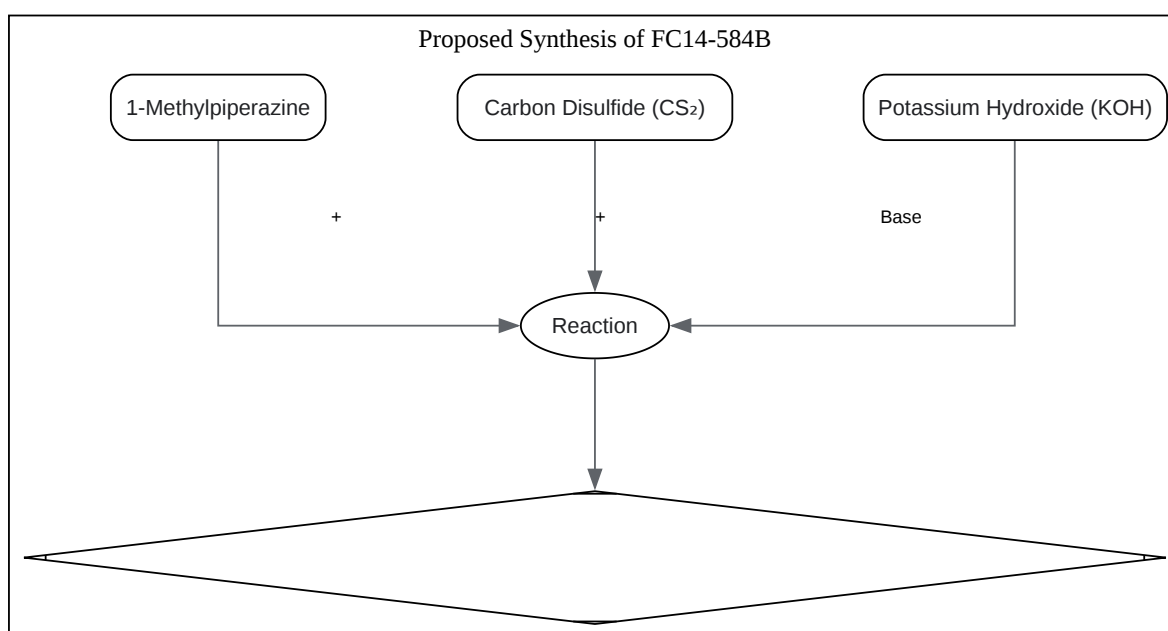
## Chemical and Physical Properties

**FC14-584B**, with the CAS number 1358567-64-2, is chemically known as potassium N-(4-methyl-1-piperazinyl)carbamodithioate.

Property	Value
CAS Number	1358567-64-2
Molecular Formula	C <sub>6</sub> H <sub>12</sub> KN <sub>3</sub> S <sub>2</sub>
Molecular Weight	229.41 g/mol
Class	Dithiocarbamate
Target	$\beta$ -Carbonic Anhydrase

## Synthesis

While a specific synthesis protocol for **FC14-584B** is not detailed in the available literature, a general and plausible method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. For **FC14-584B**, this would involve the reaction of 1-methylpiperazine with carbon disulfide in the presence of potassium hydroxide.



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Caption: Proposed reaction scheme for the synthesis of **FC14-584B**.

## Biological Activity and Mechanism of Action

**FC14-584B** is an inhibitor of  $\beta$ -carbonic anhydrase, an enzyme crucial for various metabolic processes in certain organisms.<sup>[1]</sup> Its primary reported biological activity is the inhibition of the

growth of *Acanthamoeba castellanii* trophozoites.[1] The compound is also suggested for research in tuberculosis.[1]

## Inhibition of *Acanthamoeba castellanii*

A key study by Haapanen et al. (2024) investigated the anti-amoebic effects of carbonic anhydrase inhibitors, including **FC14-584B**, against *A. castellanii*. The study established a novel drug screening assay to evaluate the inhibitory properties of these compounds.

Quantitative Data from In Vitro Studies:

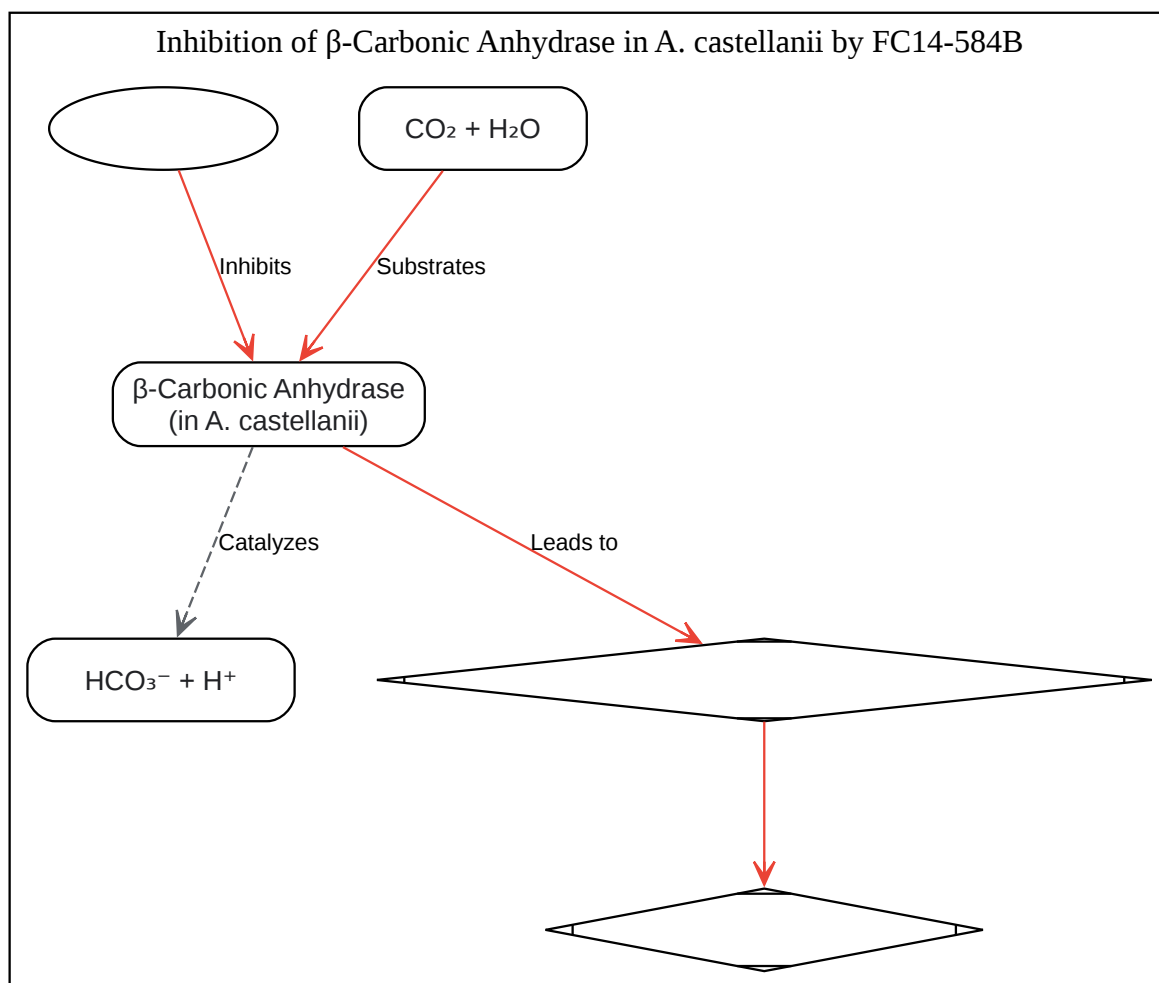
The following table summarizes the inhibitory activity of **FC14-584B** against *A. castellanii* trophozoites.

Compound	IC <sub>50</sub> (μM) against <i>A. castellanii</i>
FC14-584B	2.3
Acetazolamide	13.7
Ethoxzolamide	1.1
Dorzolamide	35.5
Propamidine	1.8

Data extracted from Haapanen S, et al. J Med Chem. 2024 Jan 11;67(1):152-164.

## Mechanism of Action: $\beta$ -Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In protozoa like *A. castellanii*,  $\beta$ -CAs are involved in essential physiological processes, including pH regulation, ion transport, and biosynthetic pathways. By inhibiting  $\beta$ -CA, **FC14-584B** disrupts these vital functions, leading to the inhibition of cell growth and proliferation.



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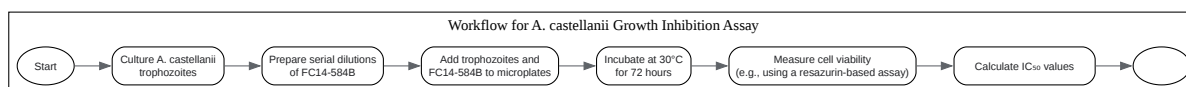
Caption: Signaling pathway illustrating the inhibitory effect of **FC14-584B**.

## Experimental Protocols

The following is a summary of the key experimental protocol for assessing the anti-amoebic activity of **FC14-584B** as described in Haapanen et al. (2024).

## Acanthamoeba castellanii Trophozoite Growth Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the growth of *A. castellanii* trophozoites by 50% ( $IC_{50}$ ).



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Caption: Experimental workflow for determining the  $IC_{50}$  of **FC14-584B**.

#### Detailed Steps:

- **A. castellanii Culture:** Trophozoites of *A. castellanii* are cultured in a suitable axenic medium at 30°C.
- **Compound Preparation:** A stock solution of **FC14-584B** is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.
- **Assay Setup:** Trophozoites are seeded into 96-well microplates at a specific density. The prepared dilutions of **FC14-584B** are then added to the wells. Control wells containing trophozoites with solvent only are also included.
- **Incubation:** The plates are incubated for 72 hours at 30°C to allow for amoebal growth.
- **Viability Assessment:** After incubation, cell viability is determined using a suitable method, such as a resazurin-based fluorescence assay. Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.
- **Data Analysis:** The fluorescence intensity is measured, and the percentage of growth inhibition is calculated relative to the solvent control. The  $IC_{50}$  value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

## Conclusion

**FC14-584B** is a promising  $\beta$ -carbonic anhydrase inhibitor with demonstrated potent activity against the protozoan parasite *Acanthamoeba castellanii*. Its mechanism of action, targeting a crucial enzyme in the pathogen's metabolism, makes it an interesting candidate for further investigation as a potential anti-parasitic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of **FC14-584B** and related compounds. Further studies are warranted to explore its efficacy in in vivo models and to fully elucidate its therapeutic potential.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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